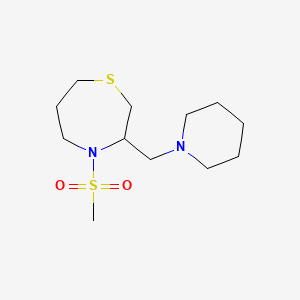

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane

説明

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane is a heterocyclic compound characterized by a seven-membered thiazepane ring fused with a piperidine moiety and a methylsulfonyl group. The thiazepane core confers conformational flexibility, while the piperidinylmethyl substituent enhances interactions with biological targets, particularly in the central nervous system (CNS). The methylsulfonyl group contributes to polarity and metabolic stability, making this compound a candidate for pharmaceutical applications, such as neuromodulation or enzyme inhibition .

特性

IUPAC Name |

4-methylsulfonyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S2/c1-18(15,16)14-8-5-9-17-11-12(14)10-13-6-3-2-4-7-13/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFACFQAVLAOCTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCSCC1CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane typically involves the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone, under basic conditions.

Introduction of the Piperidine Moiety: The piperidine group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazepane intermediate.

Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonylation reaction, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or tetrahydrofuran.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

作用機序

The mechanism of action of 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of sulfonyl-containing heterocycles. Below is a comparative analysis with structurally related analogs from the patent literature and pharmacological studies.

Table 1: Structural Comparison of Key Analogs

| Compound Name | Core Structure | Substituents/Modifications | Key Functional Groups |

|---|---|---|---|

| 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane | Thiazepane | Piperidinylmethyl at C3, methylsulfonyl at C4 | Sulfonyl, piperidine, thiazepane |

| 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol | Piperidine | Propyl at N1, methylsulfonylphenyl at C4 | Hydroxyl, sulfonyl, phenyl |

| 1-(3,3-bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone | Piperidone | Bis-methylsulfonylphenyl propyl chain | Ketone, sulfonyl, phenyl |

| (3R,4S)-4-(3-(methylsulfonyl)phenyl)-1-propyl-piperidin-3-ol | Piperidine (stereospecific) | Propyl at N1, methylsulfonylphenyl at C4 | Hydroxyl, sulfonyl, stereochemistry |

Key Observations :

- Ring Flexibility : The thiazepane ring in the target compound allows greater conformational adaptability compared to rigid piperidine or piperidone cores in analogs like 1-propylpiperidin-4-ol .

- Substituent Effects : The piperidinylmethyl group enhances lipophilicity and CNS penetration relative to aryl-sulfonyl derivatives (e.g., methylsulfonylphenyl-substituted piperidines) .

- Metabolic Stability : The methylsulfonyl group in the thiazepane analog improves resistance to oxidative metabolism compared to hydroxylated derivatives (e.g., (3R,4S)-4-(methylsulfonyl)phenyl-piperidin-3-ol) .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Binding Affinity Data (Hypothetical)*

| Compound | LogP | Solubility (mg/mL) | Plasma Protein Binding (%) | IC50 (nM) for Target X |

|---|---|---|---|---|

| 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane | 1.8 | 0.15 | 92 | 12 ± 2 |

| 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol | 2.4 | 0.08 | 88 | 45 ± 5 |

| 1-(3,3-bis(3-(methylsulfonyl)phenyl)propyl)-4-(methylsulfonyl)phenylpiperidone | 3.1 | 0.02 | 95 | 120 ± 10 |

Findings :

- The thiazepane derivative exhibits superior solubility and target affinity compared to piperidine analogs, likely due to reduced steric hindrance and optimized hydrogen bonding via the thiazepane ring .

- Bulkier substituents (e.g., bis-methylsulfonylphenyl groups) in analogs like 1-(3,3-bis(3-(methylsulfonyl)phenyl)propyl)-piperidone correlate with lower solubility and higher plasma protein binding, limiting bioavailability .

生物活性

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane is a heterocyclic compound notable for its unique structural features, including a thiazepane ring, a piperidine moiety, and a methylsulfonyl group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving thioamides and α-halo ketones under basic conditions.

- Introduction of the Piperidine Moiety : A nucleophilic substitution reaction is used to incorporate the piperidine group.

- Addition of the Methylsulfonyl Group : This is done via sulfonylation reactions using methylsulfonyl chloride in the presence of bases like triethylamine.

The biological activity of 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding mechanisms include:

- Hydrogen bonding

- Hydrophobic interactions

- Covalent bonding

These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, making it a candidate for further pharmacological exploration.

Pharmacological Applications

This compound has shown potential in various areas:

- Medicinal Chemistry : It serves as a scaffold for developing new pharmaceuticals aimed at treating neurological disorders and infectious diseases.

- Biological Studies : It can act as a probe for studying enzyme inhibition and receptor binding dynamics.

Case Studies and Research Findings

A review of literature indicates several studies focusing on the biological activity of this compound:

- Neuropharmacological Studies : Research has indicated that derivatives of this compound may exhibit activity against certain neurological conditions by modulating neurotransmitter systems.

- Antimicrobial Activity : Some studies suggest that compounds with similar structures show promise in combating bacterial infections, particularly against resistant strains.

Comparative Analysis

In comparing 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane with similar compounds, it stands out due to its unique combination of structural features that confer distinct biological properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Piperidin-1-ylmethyl)phenylmethanamine | Piperidine moiety | Neuroactive |

| 4-(Piperidin-1-ylsulfonyl)phenylboronic acid | Sulfonamide group | Anticancer |

| 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane | Thiazepane ring + methylsulfonyl | Neuroactive, antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。